(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride (1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 169032-01-3
VCID: VC20934745
InChI: InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
SMILES: C1=CC(=CC(=C1)Cl)C(C[NH3+])O.[Cl-]
Molecular Formula: C8H11Cl2NO
Molecular Weight: 208.08 g/mol

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride

CAS No.: 169032-01-3

Cat. No.: VC20934745

Molecular Formula: C8H11Cl2NO

Molecular Weight: 208.08 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride - 169032-01-3

Specification

CAS No. 169032-01-3
Molecular Formula C8H11Cl2NO
Molecular Weight 208.08 g/mol
IUPAC Name [(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]azanium;chloride
Standard InChI InChI=1S/C8H10ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Standard InChI Key KEYKAIIHCHCFEO-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)[C@H](C[NH3+])O.[Cl-]
SMILES C1=CC(=CC(=C1)Cl)C(C[NH3+])O.[Cl-]
Canonical SMILES C1=CC(=CC(=C1)Cl)C(C[NH3+])O.[Cl-]

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